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Compound Name: 5-Iodo-2-nitrophenol

Cat. No.: B1315778 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
5-Iodo-2-nitrophenol is a valuable and versatile intermediate in organic synthesis, particularly

in the development of pharmaceuticals and other complex molecular architectures. Its

structure, featuring an aromatic ring activated by a strong electron-withdrawing nitro group and

bearing an iodine atom as a good leaving group, makes it an excellent substrate for

nucleophilic aromatic substitution (SNAr) reactions. These reactions allow for the introduction

of a wide variety of functional groups, including amines, ethers, and thioethers, onto the

aromatic core.

This document provides a detailed overview of the SNAr mechanism as it applies to 5-Iodo-2-
nitrophenol, summarizes quantitative data for representative reactions, and offers detailed

experimental protocols for its practical application in a laboratory setting.

Reaction Mechanism: Nucleophilic Aromatic
Substitution (SNAr)
The primary mechanism for nucleophilic substitution on 5-Iodo-2-nitrophenol is the addition-

elimination pathway, also known as the SNAr reaction. Unlike SN1 and SN2 reactions that

occur at sp³-hybridized carbon centers, SNAr is characteristic of electron-poor aromatic rings.
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The reaction proceeds in two key steps:

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the

carbon atom bearing the iodine leaving group. This attack is facilitated by the electron-

withdrawing nitro (–NO₂) group, which reduces the electron density of the aromatic ring,

making it susceptible to nucleophilic attack.[2] This step is typically the rate-determining step.

The attack results in the formation of a resonance-stabilized, negatively charged

intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized

across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group,

which provides significant stabilization.[4]

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored

through the elimination of the iodide ion (I⁻), which is a good leaving group. This step is

typically fast.[1]

The presence of the electron-withdrawing nitro group in the ortho position relative to the leaving

group is critical for the stabilization of the Meisenheimer complex and, therefore, for the

reaction to proceed efficiently.[5]
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Caption: General mechanism of the SNAr reaction on 5-Iodo-2-nitrophenol.

Data Presentation: Representative Nucleophilic
Substitution Reactions
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The following table summarizes reaction conditions and yields for the nucleophilic substitution

on aryl halides, providing illustrative examples relevant to the reactivity of 5-Iodo-2-
nitrophenol.

Nucleophile
(Nu⁻)

Reaction
Conditions
(Solvent,
Temp.)

Catalyst
System

Product Type
Typical Yield
(%)

Primary/Seconda

ry Amine

Dioxane or

Toluene, 80-110

°C

Pd₂(dba)₃ /

Biarylphosphine

Ligand

N-Aryl Amine 75-95%

Aqueous

Ammonia
Dioxane, 110 °C

Pd(OAc)₂ /

KPhos Ligand,

KOH

Primary

Arylamine
80-90%[6]

Phenol / Alkoxide
DMF or DMSO,

100-150 °C

CuI / Base (e.g.,

Et₃N, K₂CO₃)

Diaryl Ether / Aryl

Alkyl Ether
70-90%[7]

Thiolate (RS⁻)
DMF, Room

Temp. to 80 °C

None

(uncatalyzed) or

CuI

Aryl Thioether 85-98%

Note: Yields are representative and can vary based on the specific nucleophile, substrate, and

precise reaction conditions.

Experimental Protocols
The following protocols provide detailed methodologies for common nucleophilic substitution

reactions using an activated aryl iodide. Safety Precaution: These reactions should be

performed in a well-ventilated fume hood. Wear appropriate personal protective equipment

(PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Palladium-Catalyzed Amination (Buchwald-
Hartwig Reaction)
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This protocol describes a general procedure for the C-N cross-coupling of 5-Iodo-2-
nitrophenol with a secondary amine.

Materials and Reagents:

5-Iodo-2-nitrophenol (1.0 eq)

Secondary Amine (e.g., Morpholine) (1.2 eq)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

Biarylphosphine Ligand (e.g., XPhos) (4 mol%)

Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

Anhydrous Toluene

Nitrogen or Argon gas supply

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (2

mol%), the biarylphosphine ligand (4 mol%), and sodium tert-butoxide (1.4 eq).

Add 5-Iodo-2-nitrophenol (1.0 eq).

Evacuate and backfill the flask with inert gas three times.

Add anhydrous toluene via syringe, followed by the secondary amine (1.2 eq).

Heat the reaction mixture to 100 °C with vigorous stirring.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction to room temperature and quench with saturated aqueous

ammonium chloride solution.
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Extract the product with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Etherification (Ullmann
Condensation)
This protocol describes a procedure for the synthesis of a diaryl ether from 5-Iodo-2-
nitrophenol and a phenol.

Materials and Reagents:

5-Iodo-2-nitrophenol (1.0 eq)

Phenol (e.g., 4-methoxyphenol) (1.5 eq)

Copper(I) Iodide (CuI) (10 mol%)

Potassium Carbonate (K₂CO₃) (2.0 eq)

Anhydrous N,N-Dimethylformamide (DMF)

Nitrogen or Argon gas supply

Procedure:

To a round-bottom flask, add 5-Iodo-2-nitrophenol (1.0 eq), the phenol (1.5 eq), CuI (10

mol%), and K₂CO₃ (2.0 eq).

Evacuate and backfill the flask with inert gas.

Add anhydrous DMF via syringe.

Heat the reaction mixture to 120-140 °C with stirring.
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Monitor the reaction progress using TLC.

After completion, cool the mixture to room temperature and pour it into water.

Extract the product with ethyl acetate or dichloromethane (3x).

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium

sulfate, filter, and concentrate.

Purify the crude product via flash column chromatography.
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Caption: A generalized workflow for catalyzed nucleophilic substitution reactions.
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Conclusion
5-Iodo-2-nitrophenol is a highly effective substrate for nucleophilic aromatic substitution

reactions. The presence of the ortho-nitro group activates the ring towards nucleophilic attack

and stabilizes the key Meisenheimer intermediate, while the iodide serves as an efficient

leaving group. By selecting appropriate nucleophiles and reaction conditions, often employing

palladium or copper catalysts for C-N and C-O bond formation respectively, a diverse array of

functionalized 2-nitrophenol derivatives can be synthesized. The protocols provided herein

serve as a robust starting point for researchers in synthetic and medicinal chemistry to utilize

this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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